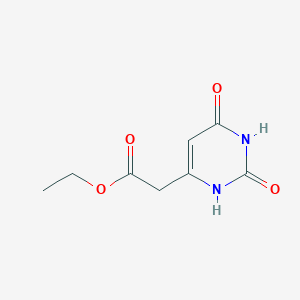
2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine, commonly known as 2-FMA, is a synthetic stimulant drug of the phenethylamine and amphetamine class. It is a derivative of the substituted amphetamine family, which includes substances such as 4-FMA and 3-FMA. 2-FMA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine involves the reaction of 4-fluoroacetophenone with 2-methoxybenzylamine to form 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide, which is then reduced with sodium borohydride to yield the final product.
Starting Materials
4-fluoroacetophenone, 2-methoxybenzylamine, sodium borohydride, methanol, wate
Reaction
Step 1: Dissolve 4-fluoroacetophenone (1.0 equiv) and 2-methoxybenzylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours., Step 2: Filter the resulting solid and wash with water to obtain 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide., Step 3: Dissolve 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide in methanol and add sodium borohydride (1.5 equiv) slowly with stirring at room temperature., Step 4: Stir the reaction mixture for 4 hours and then quench with water., Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 6: Purify the product by column chromatography to obtain 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine as a white solid.
Applications De Recherche Scientifique
2-FMA has been studied for its potential applications in scientific research. It has been shown to have similar effects to amphetamine-like stimulants, and has been used in experiments to study the effects of psychostimulants on behavior. It has also been used to study the effects of psychostimulants on the cardiovascular system, as well as to study the effects of psychostimulants on the central nervous system.
Mécanisme D'action
2-FMA acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporter proteins of these neurotransmitters, preventing them from being reabsorbed into the presynaptic neuron. This increases the concentration of these neurotransmitters in the synaptic cleft, leading to an increase in their activity in the postsynaptic neuron.
Effets Biochimiques Et Physiologiques
2-FMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, reduce fatigue, and improve memory and cognitive performance. It has also been shown to increase heart rate and blood pressure, as well as to increase respiration rate. Additionally, it has been shown to increase the release of endorphins, which can lead to feelings of euphoria and increased energy.
Avantages Et Limitations Des Expériences En Laboratoire
2-FMA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, it has a relatively long half-life, which makes it useful for experiments that require longer durations. However, it is important to note that 2-FMA can be toxic in high doses, so it is important to use caution when working with it in the lab.
Orientations Futures
There are several potential future directions for the use of 2-FMA in scientific research. One potential direction is to further study the effects of 2-FMA on behavior and cognition. Additionally, further research could be done to better understand the biochemical and physiological effects of 2-FMA, as well as its potential therapeutic applications. Additionally, further research could be done to better understand the mechanisms of action of 2-FMA and its potential interactions with other drugs. Finally, further research could be done to explore the potential uses of 2-FMA in the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKZJDVIRPJSLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366348 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |
CAS RN |
353779-46-1 |
Source


|
| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)

![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)

![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)
![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)
